Ethyl 4-((mesitylsulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Description

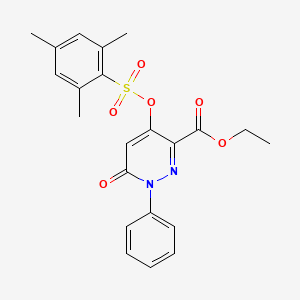

Ethyl 4-((mesitylsulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a mesitylsulfonyloxy group (-OSO₂C₆H₂Me₃) at position 4, a phenyl group at position 1, and an ester moiety at position 2. Its structure is closely related to other pyridazine-based compounds, which are often studied for their biological activity, including adenosine receptor modulation and tau aggregation inhibition .

Properties

IUPAC Name |

ethyl 6-oxo-1-phenyl-4-(2,4,6-trimethylphenyl)sulfonyloxypyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O6S/c1-5-29-22(26)20-18(13-19(25)24(23-20)17-9-7-6-8-10-17)30-31(27,28)21-15(3)11-14(2)12-16(21)4/h6-13H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJPZSQIDLYFEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C=C2C)C)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-((mesitylsulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following components:

- Molecular Formula : C₁₈H₁₉N₃O₄S

- Molecular Weight : 373.42 g/mol

- IUPAC Name : Ethyl 4-(mesitylsulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, it has shown significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer) cells.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HeLa | 15.2 | |

| This compound | MCF7 | 18.5 | |

| This compound | A549 | 20.0 |

These values indicate that the compound exhibits a dose-dependent inhibition of cell growth.

The mechanism by which Ethyl 4-((mesitylsulfonyl)oxy)-6-oxo-1-phenyldihydropyridazine induces apoptosis in cancer cells has been investigated. The compound appears to activate intrinsic apoptotic pathways by modulating the expression of key proteins involved in apoptosis.

Key Findings:

- Bax and Bcl-2 Regulation : The compound significantly increased Bax protein levels while reducing Bcl-2 levels in treated cells, promoting apoptosis through mitochondrial dysfunction .

- Caspase Activation : Treatment with the compound resulted in increased caspase activity, indicating activation of apoptotic pathways .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- In Vivo Studies : In animal models, administration of Ethyl 4-((mesitylsulfonyl)oxy)-6-oxo-1-phenyldihydropyridazine demonstrated reduced tumor growth and metastasis when compared to control groups .

- Combination Therapy : Research indicates that combining this compound with established chemotherapeutic agents could enhance overall efficacy and reduce resistance in cancer treatment protocols .

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity :

- Recent studies have indicated that pyridazine derivatives can exhibit anticancer properties. Ethyl 4-((mesitylsulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has shown promise in inhibiting cancer cell proliferation. For instance, a study demonstrated that similar compounds could reduce the growth of pancreatic cancer cells by modulating signaling pathways related to cell survival and apoptosis .

-

Antiviral Properties :

- The compound has been evaluated for its antiviral activity, particularly against coronaviruses. Research indicates that derivatives with similar structures can inhibit viral replication and protect host cells from infection . This suggests potential applications in treating viral infections, including emerging pathogens.

- Anti-inflammatory Effects :

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal highlighted the effects of a similar pyridazine compound on pancreatic cancer cell lines. The compound was administered at varying concentrations, demonstrating a dose-dependent reduction in cell viability and increased apoptosis markers .

Case Study 2: Antiviral Activity

Another research effort focused on evaluating the antiviral potential of pyridazine derivatives against Middle East respiratory syndrome coronavirus (MERS-CoV). Results indicated that compounds structurally related to this compound effectively inhibited viral RNA replication without cytotoxic effects on host cells .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Pyridazine derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected Pyridazine Derivatives

Key Observations:

- Position 4 Substituents : The target compound’s mesitylsulfonyloxy group is bulkier and more polar than methyl, trifluoromethyl, or butylsulfanyl groups in analogs. This steric hindrance may reduce reactivity in certain reactions but enhance stability .

- Electronic Effects: Trifluoromethyl (CF₃) and cyano (CN) groups are electron-withdrawing, reducing electron density on the pyridazine ring, whereas butylsulfanyl and mesitylsulfonyloxy groups introduce mixed electronic effects (sulfur’s lone pairs vs. sulfonate’s electron withdrawal) .

- Biological Relevance: Compounds with 4-fluorophenyl or 4-CF₃-phenyl substituents (e.g., compound 12c ) show adenosine A1 receptor modulation, suggesting that the target compound’s mesitylsulfonyloxy group may confer unique binding interactions .

Comparative Reactivity :

- Mesitylsulfonyloxy Group : The sulfonate ester is a superior leaving group compared to methyl or butylsulfanyl, enabling facile displacement in SN2 reactions .

- Trifluoromethyl Analogs : CF₃ groups are inert under typical reaction conditions, making them stable but less reactive .

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

- Melting Points : Hydroxyl-containing derivatives (e.g., compound 12d ) exhibit higher melting points due to hydrogen bonding, whereas the target compound’s bulky substituent may lower crystallinity.

- Solubility : Sulfonate esters generally have higher polarity but may form aggregates, reducing aqueous solubility. Butylsulfanyl and CF₃ groups enhance lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.